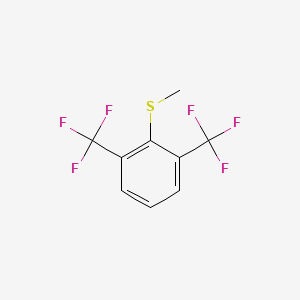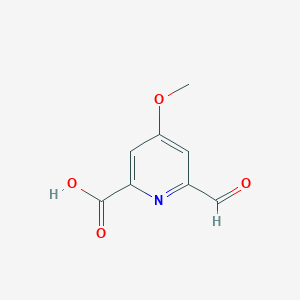
6-Formyl-4-methoxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group (-CHO) at the 6th position, a methoxy group (-OCH3) at the 4th position, and a carboxylic acid group (-COOH) at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-methoxypyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Another method involves the oxidation of 6-methoxy-2-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: this compound is converted to 6-carboxy-4-methoxypyridine-2-carboxylic acid.
Reduction: The formyl group is reduced to a hydroxymethyl group, forming 6-hydroxymethyl-4-methoxypyridine-2-carboxylic acid.
Substitution: The methoxy group is replaced with other functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-4-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Formyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the carboxylic acid group.
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the formyl group.
6-Formyl-2-pyridinecarboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
6-Formyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of all three functional groups (formyl, methoxy, and carboxylic acid) on the pyridine ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
6-formyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-6-2-5(4-10)9-7(3-6)8(11)12/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
YRDWATZAVCIMBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




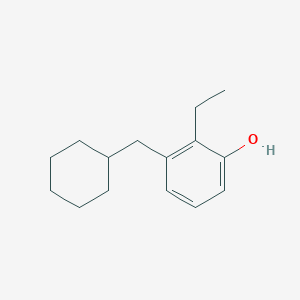
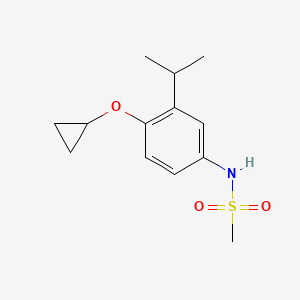



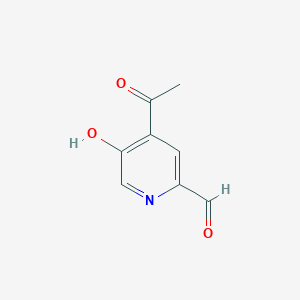

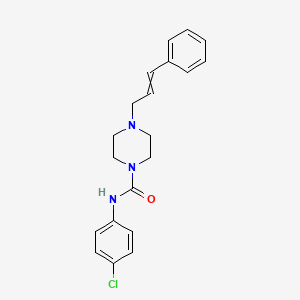


![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)
